N,N,6-Trimethylpyridin-2-amine
Overview
Description
“N,N,6-Trimethylpyridin-2-amine” is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol. It is a type of aromatic heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with two methyl groups and an amine group attached . More detailed structural information or analysis is not available in the searched resources.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 136.19 g/mol . Additional physical and chemical properties are not available in the searched resources.Scientific Research Applications
Hydrophobic and Hydrophilic Interactions
N,N,6-Trimethylpyridin-2-amine demonstrates unique hydrophobic and hydrophilic interactions, particularly in its behavior in water systems. For example, Marczak and Banaś (2001) examined the hydrophobic and hydrophilic interactions of 2,4,6-trimethylpyridine+water, revealing insights into the mixed nature of this compound. They found that in dilute solutions, water molecules may form a clathrate-like structure around the molecule, which is indicative of its complex interaction with water at different concentrations (Marczak & Banaś, 2001).
Catalysis and Polymerization
The compound plays a role in catalysis and polymerization processes. Fuhrmann et al. (1996) explored its use in octahedral group 4 metal complexes, highlighting its involvement in olefin oligo- and polymerization. This suggests its potential utility in industrial applications related to polymer synthesis (Fuhrmann et al., 1996).
Synthesis of Bioactive Compounds
Bolliger, Oberholzer, and Frech (2011) emphasized the importance of 2-aminopyridines, such as this compound, in synthesizing bioactive natural products and organic materials. Their research underscores the compound's significance in creating medicinally important compounds (Bolliger, Oberholzer, & Frech, 2011).
Antiangiogenic Activity
The compound also shows potential in medical applications. Kim et al. (2014) developed a method for preparing 6-amino-2,4,5-trimethylpyridin-3-ols, which demonstrated high levels of antiangiogenic and antitumor activities. This suggests its potential as an antiangiogenic agent in medical treatments (Kim et al., 2014).
Biomass-Based Alcohol Amination
The amination of biomass-based alcohols, an important process in various industries, also utilizes this compound. Pera‐Titus and Shi (2014) discussed the synthesis of amines, key intermediates in the chemical industry, where this compound could play a role (Pera‐Titus & Shi, 2014).
Covalent Bonding in Metal Complexes
Sandroni et al. (2010) investigated the electrochemical oxidation of aromatic amines, including this compound, in metal complexes. This study reveals its potential in creating covalently bonded structures in catalysis and material science (Sandroni et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
N,N,6-Trimethylpyridin-2-amine is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . .
Mode of Action
It is known that pyrimidines have anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
Pyrimidines are known to exhibit potent anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N,N,6-Trimethylpyridin-2-amine are not well-documented. It is known that amines, including pyridinamines, can participate in various biochemical reactions They can act as bases, accepting protons and forming ammonium ions They can also form amides through reactions with carboxylic acids or acyl chlorides
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that small-molecule amine transmitters can have cooperative signaling effects in the nervous system
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Pyridinium salts, which include pyridinamines, have been found to have diverse roles in various research topics, including their importance as pyridinium ionic liquids, as pyridinium ylides, and as anti-microbial, anti-cancer, and anti-malarial agents .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the evaluation of effects which vary over time is essential in laboratory settings . These effects occur on timescales ranging from milliseconds (response time) to years (lifetime).
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. It is known that the effects of certain compounds can vary with different dosages in animal models .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. It is known that pyrimidine metabolism, which includes the metabolism of pyridinamines, is dynamic and versatile, involving several enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that membrane transport proteins play an important role in the absorption, distribution, metabolism, and elimination (ADME) of drugs .
Subcellular Localization
The subcellular localization of this compound is not well-understood. It is known that predicting protein subcellular localization is of great relevance for proteomics research .
Properties
IUPAC Name |
N,N,6-trimethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-5-4-6-8(9-7)10(2)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDJPFRKGZMBGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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